(R)-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid
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Overview
Description
®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the Boc group is often achieved using trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- ®-2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
- ®-2-((Tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
- ®-2-((Tert-butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid
Uniqueness
®-2-((Tert-butoxycarbonyl)amino)-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of both a hydroxyphenyl group and a Boc-protected amino group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H17NO5 |
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Molecular Weight |
267.28 g/mol |
IUPAC Name |
(2R)-2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
CBJVTWUVPXQONY-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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